The mechanism of action of 1,2-benzisothiazole derivatives is multifaceted. For instance, certain derivatives have been developed as inhibitors of carbonic anhydrase isoform IX (CAIX), which play a crucial role in cell proliferation under hypoxic conditions, commonly found in tumor microenvironments1. These compounds, such as 5c and 5j, have shown specific activity against cancer cells with CAIX up-regulation and have demonstrated synergistic effects with other anticancer agents1. Additionally, fluorinated 2-arylbenzothiazoles have been identified as potential antitumor drugs due to their selective inhibitory activity against various cancer cell lines3. The bioactivation of these molecules by human cytochrome P450 enzymes, particularly P450 1A1 and 2W1, leads to the formation of reactive intermediates that contribute to their antitumor activities7. Conversely, P450 2S1 mediates the deactivation of these compounds, which can attenuate their anticancer effects7.
The anticancer potential of 1,2-benzisothiazole derivatives is evident in their ability to inhibit cell proliferation in cancer cell lines. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity in breast cancer cell lines and are undergoing pharmaceutical and preclinical development4. Similarly, fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have exhibited promising cytotoxic activity against human cancer cell lines, highlighting their potential as anticancer agents5.
In addition to their anticancer properties, some 1,2-benzisothiazole derivatives have demonstrated significant antimicrobial activity. Fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones have been found highly active against fungi and Gram-positive microorganisms, with some activity against Gram-negative strains6. These findings suggest potential applications in treating infectious diseases.
The diuretic activity of heterocyclic oxyacetic acid diuretics, including benzisothiazole and benzisothiazole 1,1-dioxide analogues, has been explored. Although these analogues were found to be less active than the parent benzisoxazole, they still present an avenue for the development of new diuretic agents2.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5